molecular formula C22H20ClN3O2 B2974794 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 442649-75-4

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2974794
CAS No.: 442649-75-4
M. Wt: 393.87
InChI Key: FGIISVWZYARSQD-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a pyrazole ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-chloro-6-methoxyquinoline with a suitable hydrazine derivative to form the pyrazole ring. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .

Scientific Research Applications

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one stands out due to its combination of a quinoline moiety, a pyrazole ring, and a propanone group.

Properties

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-3-21(27)26-20(13-19(25-26)14-7-5-4-6-8-14)17-12-15-11-16(28-2)9-10-18(15)24-22(17)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIISVWZYARSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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